Imipramine-d6 is a deuterated analog of Imipramine, a tricyclic compound. It serves primarily as an internal standard in mass spectrometry for the quantification of Imipramine in biological samples. [, ] Using Imipramine-d6 enhances the accuracy and reliability of these analytical methods. This is particularly crucial in pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of Imipramine. [, ]
Imipramine-d6 is a deuterated derivative of imipramine, a tricyclic antidepressant primarily used to treat major depressive disorder and certain anxiety disorders. The addition of deuterium (d6) enhances the compound's stability and allows for more precise pharmacokinetic studies, as it can be distinguished from non-deuterated forms in biological samples.
Imipramine-d6 is synthesized from imipramine, which was first introduced in the 1950s. The deuterated form is often used in research settings to study drug metabolism and interactions without interference from the non-deuterated parent compound.
Imipramine-d6 falls under the category of tricyclic antidepressants and is classified as a labeled compound for use in pharmacological studies. It is recognized for its role in understanding drug dynamics, particularly in metabolic pathways.
The synthesis of imipramine-d6 typically involves the introduction of deuterium into the imipramine structure. This can be accomplished through various methods:
The synthesis process requires careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product.
Imipramine-d6 retains the core structure of imipramine but with six hydrogen atoms replaced by deuterium atoms. The molecular formula remains C18H22N2, but the presence of deuterium alters its isotopic composition.
Imipramine-d6 can undergo various chemical reactions similar to its non-deuterated counterpart, including:
Quantitative analysis of imipramine-d6 can be conducted using advanced techniques such as mass spectrometry or HPLC coupled with mass spectrometry (LC-MS), which allows for sensitive detection due to the distinct mass difference from non-deuterated imipramine.
Imipramine-d6 exerts its antidepressant effects primarily through the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft, enhancing neurotransmitter availability. This mechanism is crucial for alleviating symptoms of depression and anxiety.
Studies indicate that the pharmacological activity remains consistent between imipramine and its deuterated form, although kinetic studies may show differences due to isotopic effects on metabolism.
Relevant analyses include infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm structure and purity.
Imipramine-d6 is primarily utilized in pharmacokinetic studies to trace drug metabolism and interactions without interference from endogenous compounds. Its applications include:
Imipramine-d6 (CAS 65100-45-0) is a deuterated analog of the tricyclic antidepressant imipramine, featuring six deuterium atoms at the terminal dimethylamino group. Its molecular formula is C₁₉H₁₈D₆N₂, with a precise molecular weight of 286.44 g/mol, distinguishing it from the non-deuterated parent compound (279.40 g/mol). The isotopic substitution occurs exclusively at the N-methyl groups, resulting in the chemical designation N,N-di(trideuteriomethyl). This selective labeling preserves the core dibenzazepine structure—a 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold linked to a propylamine chain—while altering kinetic properties due to deuterium's higher atomic mass [1] [5] [7].
The structural integrity is confirmed through spectroscopic methods, including nuclear magnetic resonance (NMR), which verifies deuterium placement. Mass spectrometry reveals a characteristic [M+H]+ ion at m/z 287.45, contrasting with imipramine's 281.38. The SMILES notation [2H]C([2H])([2H])N(CCCN1c2ccccc2CCc3ccccc13)C([2H])([2H])[2H]
and InChI key InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3,2D3
encode this isotopic distribution [4] [7].
Table 1: Key Structural Properties of Imipramine-d6
Property | Specification |
---|---|
Molecular Formula | C₁₉H₁₈D₆N₂ |
Molecular Weight | 286.44 g/mol |
Exact Mass | 286.2316 Da |
Isotopic Distribution | Six deuterium atoms at N-methyl groups |
Chemical Structure Type | Deuterated tricyclic dibenzazepine derivative |
Deuteration of imipramine targets metabolic soft spots to prolong its half-life. Two primary synthetic routes are employed:
Industrial-scale production emphasizes solvent selection (e.g., ethyl acetate for crystallization) and quality controls, including mass spectrometry to confirm deuteration efficiency and chromatographic assays to exclude side products [7].
Table 2: Synthetic Methods for Imipramine-d6
Method | Deuteration Efficiency | Key Steps | Challenges |
---|---|---|---|
Direct Isotopic Exchange | 95–97% | Base treatment, D₂O exchange, purification | Residual protiated impurities |
Precursor-Mediated Route | 98–99% | Reductive amination, HPLC purification | Multi-step complexity |
Deuteration minimally alters imipramine's pharmacodynamics but significantly impacts its pharmacokinetics and physicochemical behavior:
Table 3: Pharmacological and Physicochemical Comparison
Parameter | Imipramine-d6 | Imipramine | Significance |
---|---|---|---|
SERT Inhibition (IC₅₀) | 32 nM | 32 nM | Bioequivalence |
Plasma Half-Life (t₁/₂) | ~20% longer | Standard | Reduced metabolism due to KIE |
log P | 3.94 | 3.94 | Equivalent membrane permeability |
Crystal Forms | Forms stable N-oxide hydrates | Polymorphic variations | Altered formulation stability |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3